The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be independently functionalized, allow for the fine-tuning of solubility, lipophilicity, and target engagement.[3][4] This guide delves into a specific and increasingly important subclass: cyclohexyl and substituted-cyclohexyl piperazine derivatives. We will explore the synthetic strategies, structure-activity relationships (SAR), and therapeutic applications of these compounds, with a particular focus on their roles in oncology and central nervous system (CNS) disorders.
The incorporation of a cyclohexyl or a substituted-cyclohexyl group onto the piperazine scaffold introduces a lipophilic, three-dimensional element that can significantly influence a molecule's biological activity. This aliphatic ring can enhance binding to hydrophobic pockets within target proteins, improve metabolic stability, and modulate pharmacokinetic properties. The stereochemistry of substituted cyclohexyl rings further allows for precise spatial orientation of functional groups, which can be critical for selective target recognition.
The synthesis of N-substituted piperazines is a well-established field, with several robust methods available to medicinal chemists.[5][6] The construction of cyclohexyl and substituted-cyclohexyl piperazine derivatives typically follows one of two general pathways: direct N-alkylation of a piperazine core or the construction of the piperazine ring onto a pre-existing cyclohexyl-containing fragment.
A common and straightforward approach involves the direct N-alkylation of a mono-protected piperazine, such as 1-Boc-piperazine, with a cyclohexyl halide in the presence of a base. Subsequent deprotection of the Boc group yields the 1-cyclohexylpiperazine core, which can then be further functionalized at the second nitrogen atom.[7]
Reductive amination is another powerful tool for the synthesis of these derivatives. This method involves the reaction of a cyclohexanone or a substituted cyclohexanone with a piperazine derivative in the presence of a reducing agent, such as sodium triacetoxyborohydride. This approach is particularly useful for creating a diverse library of analogs for SAR studies.
For more complex derivatives, multi-step synthetic sequences are often employed. These can involve the initial synthesis of a functionalized cyclohexylamine, which is then used to construct the piperazine ring through reactions with bis(2-chloroethyl)amine or other suitable reagents.
Cyclohexyl and substituted-cyclohexyl piperazine derivatives have shown promise in a variety of therapeutic areas, most notably in oncology and for the treatment of CNS disorders. The following sections will explore some key examples and the associated structure-activity relationships.
A significant body of research has focused on the development of cyclohexylpiperazine derivatives as ligands for sigma receptors, which are overexpressed in a number of tumor types.[8] One of the most well-studied examples is the cyclohexylpiperazine derivative PB28 , which acts as a sigma-2 receptor agonist and a sigma-1 receptor antagonist.[8][9][10]
PB28 has been shown to inhibit the growth of various cancer cell lines, including breast cancer and pancreatic cancer.[9][11] Interestingly, the cytotoxic effects of PB28 appear to be mediated through a caspase-independent apoptotic pathway.[9] Furthermore, PB28 has been found to modulate the activity of P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance in cancer.[9][12] This dual mechanism of action—direct cytotoxicity and reversal of drug resistance—makes PB28 and its analogs attractive candidates for further development.
The structure-activity relationship studies of cyclohexylpiperazine derivatives targeting sigma receptors have revealed several key features:
The piperazine scaffold is a common feature in many CNS-active drugs, and the addition of a cyclohexyl moiety has been explored as a strategy to develop novel agents for a range of neurological and psychiatric conditions.[15][16] These compounds have shown activity as antagonists and partial agonists at dopamine and serotonin receptors.[17]
For example, a series of 3-[[(4-aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles have been investigated as dopamine D2 partial agonists.[13] The stereochemistry of the cyclohexyl ring and the length of the alkyl linker were found to be critical for activity. These compounds demonstrated the potential to modulate dopamine synthesis and release, suggesting their utility as antipsychotic agents.
In another study, 1,4-disubstituted cyclohexane derivatives of arylpiperazines were found to be potent 5-HT1A receptor ligands with potential anxiolytic activity.[17] The rigidity imparted by the cyclohexane ring, along with the nature of the substituents on the arylpiperazine moiety, was shown to influence the intrinsic activity of these compounds, leading to either antagonist or agonist profiles.
The SAR for these CNS-active cyclohexyl piperazine derivatives highlights the importance of:
A common method for the synthesis of the 1-cyclohexylpiperazine core involves the reaction of 1-Boc-piperazine with a cyclohexyl halide.[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[18][19]
This assay is used to determine the affinity of a compound for the dopamine D2 receptor.[20][21][22]
The exploration of cyclohexyl and substituted-cyclohexyl piperazine derivatives in medicinal chemistry is an active and promising area of research. Future efforts will likely focus on several key areas:
-
Azzariti, A., Colabufo, N. A., Berardi, F., Porcelli, L., Niso, M., Simone, G. M., ... & Paradiso, A. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(7), 1807-1816. [Link]
-
Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., ... & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Colabufo, N. A., Berardi, F., Contino, M., Niso, M., Perrone, R., & Abate, C. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. Journal of Medicinal Chemistry, 54(1), 187-199. [Link]
-
Cik, G., & Kikelj, D. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing. IS MUNI. [Link]
-
Azzariti, A., Colabufo, N. A., Berardi, F., Porcelli, L., Niso, M., Simone, G. M., ... & Paradiso, A. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(7), 1807-16. [Link]
-
Mokrosz, M. J., Duszynska, B., Bojarski, A. J., & Mokrosz, J. L. (2006). Structure-intrinsic activity relationship studies in the group of 1-imido/amido substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives; new, potent 5-HT1A receptor agents with anxiolytic. Journal of Medicinal Chemistry, 49(5), 1647-1655. [Link]
-
Azzariti, A., Colabufo, N. A., Berardi, F., Porcelli, L., Niso, M., Simone, G. M., ... & Paradiso, A. (2005). A cyclohexylpiperazine derivative (PB28), displaying sigma2 agonist and sigma1 antagonist receptor activity, as a possible glycoproteinP modulator and revertant of anthracycline resistance. Cancer Research, 65(9 Supplement), 357. [Link]
-
ResearchGate. (2024). Cytotoxicity Assay Protocol v1. ResearchGate. [Link]
-
Chen, Y., Ma, Z., & Gao, J. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 22(11), 1878. [Link]
-
Kuchar, M., & Stursa, J. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2189. [Link]
-
Ahmed, M., & Van Etten, R. L. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Journal of Applied Pharmaceutical Science, 6(3), 001-008. [Link]
-
Abate, C., Niso, M., Berardi, F., Colabufo, N. A., & Perrone, R. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. BMC Cancer, 17(1), 51. [Link]
-
Prodromidis, M. I., & Karayannis, M. I. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Analytical and Bioanalytical Chemistry, 409(20), 4849-4857. [Link]
-
de Witte, W., de Vries, H., van der Mey, D., de Lange, E. C., & van der Graaf, P. H. (2016). In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. British Journal of Pharmacology, 173(18), 2745-2760. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Berardi, F., Colabufo, N. A., & Perrone, R. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Pharmaceutical Design, 15(3), 205-217. [Link]
-
MacMillan, D. W. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]
- Google Patents. (2021).
-
Rothman, R. B., & Baumann, M. H. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 36(23), 3629-3637. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. [Link]
-
Ferorelli, S., Abate, C., Berardi, F., Colabufo, N. A., Contino, M., Niso, M., & Perrone, R. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8089. [Link]
-
Rathi, A. K., Syed, R., Shin, H. S., & Patel, R. V. (2016). Piperazine derivatives for therapeutic use: A patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(7), 777-797. [Link]
- Google Patents. (2004). US8501744B2 - Piperazine compounds.
-
National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
PLOS. (2024). In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder. PLOS ONE. [Link]
- Google Patents. (2001). WO2001025219A2 - Piperazine compounds.
-
Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105-121. [Link]
-
Berardi, F., Abate, C., Ferorelli, S., de Robertis, A. F., Leopoldo, M., Colabufo, N. A., ... & Perrone, R. (2009). Novel 4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazines as Delta(8)-Delta(7) sterol isomerase (emopamil binding protein) selective ligands with antiproliferative activity. Journal of Medicinal Chemistry, 52(1), 137-147. [Link]
-
PharmacologyOnLine. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. [Link]
-
Patsnap. (2021). Preparation method of 1-cyclohexylpiperazine. Patsnap. [Link]
-
Seba, M. C., & Mathew, B. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576. [Link]
-
The Critical Role of Piperazine Derivatives: Focus on 1-Cyclohexylpiperazine. (2026, February 12). LinkedIn. [Link]
-
The Vespiary. (n.d.). Comparative Study of 1-Cyclohexyl-4-(1,2-Diphenylethyl)- Piperazine and Its Enantiomorph. The Vespiary. [Link]
-
Singh, S., & Kaur, M. (2020). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 190, 112108. [Link]
-
ResearchGate. (2014). Technical report on 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45). ResearchGate. [Link]
-
Fulp, A., Bortoff, K., Seltzman, H., Zhang, Y., Mathews, J., Snyder, R., & Fennell, T. (2012). Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. Journal of Medicinal Chemistry, 55(6), 2820-2834. [Link]
-
Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. [Link]
-
Kosenko, E., Gerasimenko, A., Beregovoy, A., Malashkevich, A., Nikolsky, E., & Zaitsev, A. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 24198. [Link]
-
Catapharma Products. (n.d.). N-Cyclohexyl Piperazine. Catapharma Products. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Scilit. (2024). The medicinal chemistry of piperazines: A review. Scilit. [Link]
-
ResearchGate. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]
-
Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. [Link]